N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a complex structure incorporating a thiazole ring, a furan ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with an amine precursor.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The thiazole and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiazole or furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and furan rings could facilitate binding to specific sites on proteins, while the methoxybenzyl group might enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide stands out due to the presence of the furan ring, which can impart different electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-6-3-2-5-12(14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-7-4-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMLCMQMAWCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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